N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide
描述
属性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-16-5-6-19(17(2)13-16)21(27)18-7-11-25(12-8-18)14-20(26)24-22(15-23)9-3-4-10-22/h5-6,13,18H,3-4,7-12,14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWGXMWPBMZSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCN(CC2)CC(=O)NC3(CCCC3)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide, with the CAS number 1147739-20-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C22H29N3O2
- Molecular Weight : 367.5 g/mol
- Structure : The compound features a piperidine ring substituted with a 2,4-dimethylbenzoyl group and a cyanocyclopentyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1147739-20-5 |
| Molecular Formula | C22H29N3O2 |
| Molecular Weight | 367.5 g/mol |
The biological activity of N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide is primarily attributed to its interaction with specific biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in inflammatory and apoptotic processes. This aligns with findings from similar compounds that target c-Jun N-terminal kinases (JNKs), which play critical roles in cellular stress responses and apoptosis .
Efficacy in Preclinical Models
In Vitro Studies :
Research has indicated that compounds structurally related to N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide exhibit significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, studies involving JNK inhibitors have shown protective effects against neuronal cell death induced by stressors such as serum deprivation .
In Vivo Studies :
Animal models have been employed to assess the therapeutic potential of this compound. In particular, its administration has been linked to reduced tumor growth rates and improved survival outcomes in models of aggressive cancers. These findings suggest a promising avenue for developing this compound as a therapeutic agent in oncology.
Case Studies
- Neuroprotection : A study demonstrated that derivatives similar to N-(1-cyanocyclopentyl)-2-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]acetamide provided neuroprotective effects in models of neurodegenerative diseases. The mechanism was linked to the modulation of apoptotic pathways mediated by JNK inhibition .
- Anti-inflammatory Effects : Another case highlighted the compound's potential in reducing inflammation markers in models of rheumatoid arthritis, suggesting that it could be beneficial for inflammatory disorders .
相似化合物的比较
Comparison with Structural Analogs
Key Structural Variations and Physicochemical Properties
The target compound is compared with four analogs (Table 1), focusing on substituent modifications and their implications:
Table 1. Structural and Physicochemical Comparison
Pharmacological and Physicochemical Implications
Piperidine vs. Piperazine Rings
- The target compound features a piperidine ring, while analogs in and use piperazine . Piperazine introduces an additional nitrogen, increasing polarity and hydrogen-bonding capacity, which may influence solubility and receptor binding .
Substituent Effects on Lipophilicity
- The 2,4-dimethylbenzoyl group (target compound) enhances lipophilicity compared to the 4-fluorobenzoyl group in , which introduces moderate polarity via fluorine.
Cyano Group Positioning
- The 1-cyanocyclopentyl moiety in the target compound and is critical for steric and electronic interactions. In , the absence of the cyano group simplifies the structure, likely reducing binding affinity to targets requiring this group .
Sulfur-Containing Modifications
- The (2,4-difluorophenyl)sulfanyl group in introduces sulfur, which may alter redox properties or interact with cysteine residues in target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
